2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Overview
Description
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene is an organic compound with the molecular formula C22H34Br2S2 It is a derivative of thieno[3,2-b]thiophene, characterized by the presence of bromine atoms at the 2 and 5 positions and octyl groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene typically involves the bromination of 3,6-dioctylthieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in the presence of a catalyst such as palladium.
Cross-Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thieno[3,2-b]thiophene derivatives, which are valuable in the synthesis of semiconducting polymers.
Scientific Research Applications
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for semiconducting polymers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of new materials with tailored electronic properties for use in sensors and other electronic devices.
Mechanism of Action
The mechanism by which 2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and octyl groups influences the compound’s electronic properties, such as its bandgap and charge carrier mobility. These properties are crucial for its performance in electronic applications, where it acts as a semiconducting material facilitating charge transport.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromothieno[3,2-b]thiophene: Similar structure but lacks the octyl groups, resulting in different solubility and electronic properties.
2,5-Dibromo-3,6-dioctylthiophene: Similar but without the fused thiophene ring, affecting its conjugation and electronic properties.
Uniqueness
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene is unique due to the combination of bromine atoms and octyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for use in organic electronics, where both solubility for processing and optimal electronic properties are essential.
Properties
IUPAC Name |
2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Br2S2/c1-3-5-7-9-11-13-15-17-19-20(26-21(17)23)18(22(24)25-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRYRMKKDOKMAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCC)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Br2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630230 | |
Record name | 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845778-72-5 | |
Record name | 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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